

Application Notes and Protocols: Synthesis of Sulfonamides using Benzenesulfonic Anhydride

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Compound of Interest

Compound Name: Benzenesulfonic Anhydride

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Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of the sulfonamide functional group is a cornerstone of many drug discovery programs. While traditionally prepared from sulfonyl chlorides, the use of sulfonic anhydrides, such as **benzenesulfonic anhydride**, offers a highly reactive alternative for the efficient formation of sulfonamide bonds. This document provides a detailed protocol for the synthesis of N-phenylbenzenesulfonamide via the reaction of aniline with **benzenesulfonic anhydride**, along with relevant characterization data and a diagrammatic representation of the antibacterial mechanism of action of sulfonamides.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of N-phenylbenzenesulfonamide.

Parameter	Value	Reference
Reactants		
Aniline	1.0 eq	[1]
Benzenesulfonic Anhydride	1.0 eq	[1]
Reaction Conditions		
Solvent	Chloroform	[1]
Temperature	Room Temperature	[1]
Reaction Time	~30 minutes	[1]
Product		
Compound	N-Phenylbenzenesulfonamide	
Yield	~95-98% (expected)	[1]
Spectroscopic Data		
¹ H NMR (CDCl ₃ , ppm)	δ 7.10-7.35 (m, 5H, Ar-H), 7.45-7.55 (m, 2H, Ar-H), 7.80- 7.90 (m, 2H, Ar-H), 9.85 (s, 1H, NH)	[2][3]
¹³ C NMR (CDCl ₃ , ppm)	δ 117.5, 121.5, 125.0, 127.0, 129.0, 132.5, 138.0, 142.0	[3]
IR (KBr, cm ⁻¹)	3250 (N-H stretch), 1330 (asymmetric SO ₂ stretch), 1160 (symmetric SO ₂ stretch)	[4]

Experimental Protocols

Synthesis of N-Phenylbenzenesulfonamide

This protocol is adapted from the general procedure for the reaction of amines with mixed sulfonic-carboxylic anhydrides.[1]

Materials:

- Aniline
- **Benzenesulfonic anhydride**
- Chloroform
- n-Hexane
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Standard laboratory glassware
- Thin-layer chromatography (TLC) plates (silica gel)
- Rotary evaporator

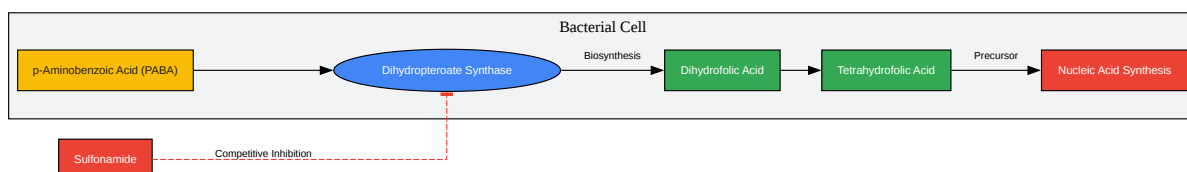
Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 mmol) in chloroform (20 mL).
- In a separate flask, dissolve **benzenesulfonic anhydride** (1.0 mmol) in a minimal amount of chloroform.
- Slowly add the **benzenesulfonic anhydride** solution to the stirring aniline solution at room temperature over a period of 10 minutes.
- Allow the reaction mixture to stir at room temperature for approximately 30 minutes.
- Monitor the progress of the reaction by TLC.
- Upon completion of the reaction, remove the chloroform solvent using a rotary evaporator.
- To the resulting residue, add n-hexane and triturate (grind the solid in the solvent) to precipitate the crude N-phenylbenzenesulfonamide.

- Collect the solid product by vacuum filtration and wash with a small amount of cold n-hexane.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-phenylbenzenesulfonamide.

Mandatory Visualizations

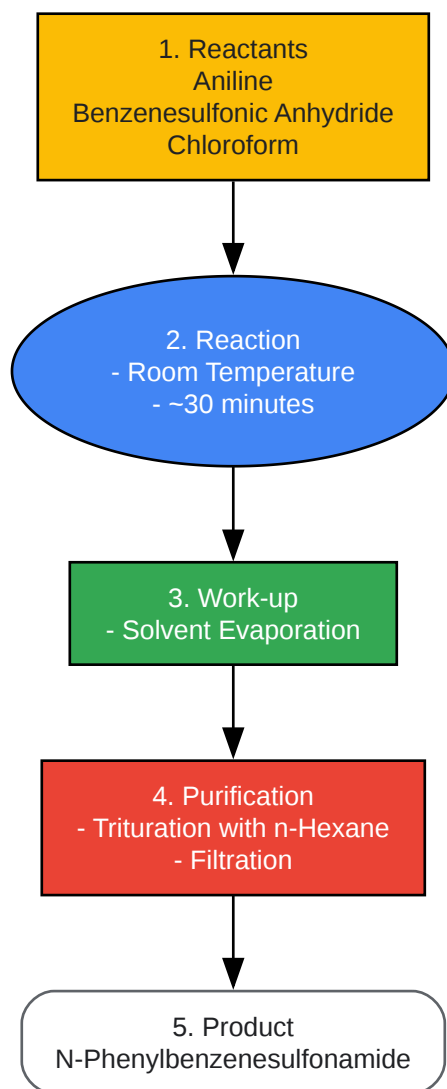
Signaling Pathway



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Caption: Mechanism of action of sulfonamide antibiotics.

Experimental Workflow



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Caption: Experimental workflow for sulfonamide synthesis.

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References

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